molecular formula C21H29NO B1385599 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline CAS No. 1040681-63-7

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline

Cat. No.: B1385599
CAS No.: 1040681-63-7
M. Wt: 311.5 g/mol
InChI Key: BWXSXLIPAUPECL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-isopropyl-5-methylphenol and 2-isopropyl-N-ethyl aniline.

    Reaction: These starting materials undergo a nucleophilic substitution reaction where the phenol group reacts with the aniline derivative in the presence of a suitable base.

    Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and aniline groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and aniline groups.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5-methylphenol: A related compound with similar structural features.

    2-Isopropyl-N-ethyl aniline: Shares the aniline group with the target compound.

Uniqueness

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline is unique due to its combination of isopropyl and methylphenoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-15(2)18-8-6-7-9-20(18)22-12-13-23-21-14-17(5)10-11-19(21)16(3)4/h6-11,14-16,22H,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXSXLIPAUPECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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